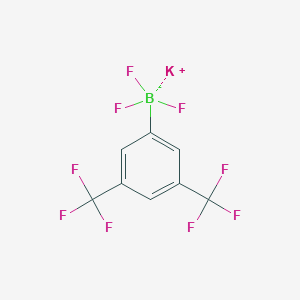

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

Description

Properties

IUPAC Name |

potassium;[3,5-bis(trifluoromethyl)phenyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BF9.K/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHMTVMZBOZGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BF9K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635435 | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166328-09-2 | |

| Record name | Borate(1-), [3,5-bis(trifluoromethyl)phenyl]trifluoro-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166328-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium [3,5-bis(trifluoromethyl)phenyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis of potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate"

An In-depth Technical Guide to the Synthesis of Potassium 3,5-Bis(trifluoromethyl)phenyltrifluoroborate

Introduction: A Privileged Reagent in Modern Chemistry

This compound is a highly valuable organoboron reagent in contemporary organic synthesis. Its utility stems from the unique properties imparted by the 3,5-bis(trifluoromethyl)phenyl moiety, a structural motif frequently employed in medicinal chemistry and materials science. The trifluoromethyl (CF₃) groups are potent electron-withdrawing groups that enhance metabolic stability, modulate lipophilicity, and influence the binding affinity of molecules to biological targets.[1] This makes the 3,5-bis(trifluoromethyl)phenyl group a "privileged" scaffold in the design of catalysts and pharmaceuticals, including anti-cancer and anti-inflammatory agents.[2][3]

As a synthetic reagent, this compound offers significant advantages over its corresponding boronic acid. Organotrifluoroborate salts are generally crystalline, air- and moisture-stable solids that can be stored for extended periods without degradation.[4][5][6] This enhanced stability simplifies handling and stoichiometry calculations, overcoming the challenges associated with the dehydration and potential protodeboronation of boronic acids.[7][8] Consequently, these salts have become indispensable partners in transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[9][10][11]

This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this compound, beginning from commercially available starting materials. The narrative emphasizes the causality behind experimental choices, critical safety considerations, and detailed, step-by-step protocols to ensure reproducibility and success.

Strategic Overview: A Retrosynthetic Approach

A logical pathway to the target molecule is best visualized through retrosynthesis. The synthesis is designed as a three-part process: (1) preparation of a key aryl bromide intermediate, (2) conversion to an organoboron precursor (a boronic acid), and (3) final transformation into the stable trifluoroborate salt.

Caption: Retrosynthetic analysis of the target molecule.

Part I: Synthesis of the Aryl Halide Precursor: 3,5-Bis(trifluoromethyl)bromobenzene

The synthesis commences with the selective bromination of 1,3-bis(trifluoromethyl)benzene. This starting material is commercially available and its electron-deficient nature, due to the two CF₃ groups, directs the electrophilic aromatic substitution to the C5 position, yielding the desired 3,5-disubstituted product with high regioselectivity.

Causality of Experimental Design: The chosen protocol utilizes N,N'-dibromo-5,5-dimethylhydantoin (DBH) as the brominating agent in a mixture of sulfuric and acetic acid.[12][13] DBH is a solid, stable, and safer alternative to liquid bromine. The strong acid medium (H₂SO₄) is necessary to activate the aromatic ring and generate the active brominating electrophile. Acetic acid is included to improve the solubility of the organic starting material in the highly polar sulfuric acid, leading to a more homogeneous reaction mixture and higher yields.[14]

Experimental Protocol 1: Bromination of 1,3-Bis(trifluoromethyl)benzene

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a nitrogen inlet.

-

Reagent Charging: In a controlled and cooled environment, charge the flask with 96% sulfuric acid and glacial acetic acid. The typical volumetric ratio is approximately 1.5:1 (acid mixture to substrate).[14]

-

Substrate Addition: Cool the acid mixture to 0-5 °C using an ice bath. Slowly add 1,3-bis(trifluoromethyl)benzene (1.0 eq.) to the rapidly stirring acid mixture, ensuring the internal temperature does not exceed 10 °C.

-

Bromination: Once the substrate is fully dissolved, add N,N'-dibromo-5,5-dimethylhydantoin (DBH) portion-wise, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to the optimal temperature, typically between 40-50 °C, and stir for 2-4 hours or until reaction completion is confirmed by GC/MS analysis.[12][13]

-

Workup: Carefully quench the reaction by pouring the mixture into a beaker of ice water. The product will separate as an oil.

-

Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it sequentially with water, 5 N aqueous sodium hydroxide (to neutralize residual acids), and brine.[12] Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 3,5-bis(trifluoromethyl)bromobenzene, which can be used directly in the next step without further purification.[14]

Part II: Formation of the Boronic Acid Intermediate

This stage involves a classic two-step sequence: formation of a Grignard reagent followed by reaction with a borate ester and subsequent hydrolysis.

Step 2.1: Grignard Reagent Formation

The conversion of 3,5-bis(trifluoromethyl)bromobenzene to its corresponding Grignard reagent, 3,5-bis(trifluoromethyl)phenylmagnesium bromide, is a critical step.[15]

Causality & Critical Safety Notice: The formation of this specific Grignard reagent requires careful temperature control. Studies have shown that trifluoromethylphenyl Grignard reagents can be thermally unstable and potentially explosive, especially upon concentration or loss of solvent contact.[16][17] The reaction is initiated at reflux, but the temperature must be carefully controlled throughout the addition of the aryl bromide.[18] It is imperative to maintain the Grignard reagent in solution at all times and use it directly in the subsequent step without isolation.

Experimental Protocol 2.1: Preparation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

-

Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing addition funnel, a magnetic stirrer, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (2.1 eq.) and a small crystal of iodine in the flask. Add a small portion of anhydrous tetrahydrofuran (THF).[18]

-

Grignard Reaction: Dissolve 3,5-bis(trifluoromethyl)bromobenzene (1.0 eq.) in anhydrous THF and place it in the addition funnel. Add a small amount of this solution to the magnesium slurry and gently heat to initiate the reaction (indicated by bubble formation and disappearance of the iodine color).

-

Controlled Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[18] After the addition is complete, continue to heat at reflux for an additional 30-60 minutes to ensure complete conversion.

-

Usage: Cool the resulting dark brown solution to room temperature. The Grignard reagent is now ready for immediate use in the next step. DO NOT ATTEMPT TO ISOLATE OR STORE THE GRIGNARD REAGENT.

Step 2.2: Borylation and Hydrolysis to Boronic Acid

The freshly prepared Grignard reagent is reacted with an electrophilic boron source, typically trimethyl borate, to form a boronate ester intermediate.[19][20][21] This intermediate is then hydrolyzed under acidic conditions to yield the desired 3,5-bis(trifluoromethyl)phenylboronic acid.[22][23]

Experimental Protocol 2.2: Synthesis of 3,5-Bis(trifluoromethyl)phenylboronic Acid

-

Borylation: Cool the freshly prepared Grignard solution from Protocol 2.1 to -78 °C using a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.2 eq.) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold, stirring Grignard reagent, ensuring the internal temperature remains below -65 °C.[19][24]

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath. Slowly and carefully add 2N hydrochloric acid to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 1-2 hours.

-

Extraction and Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent by rotary evaporation. The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 3,5-bis(trifluoromethyl)phenylboronic acid as a white solid.

Part III: Final Conversion to the Trifluoroborate Salt

The final step is the conversion of the boronic acid to the highly stable potassium trifluoroborate salt. This transformation is a cornerstone of modern organoboron chemistry.

Causality of Experimental Design: The conversion is efficiently achieved by treatment with potassium hydrogen difluoride (KHF₂).[4][5] Vedejs and co-workers demonstrated that KHF₂ is uniquely effective for this transformation, as the bifluoride ion is capable of displacing the hydroxyl groups of the boronic acid, a task that potassium fluoride (KF) alone cannot accomplish efficiently.[4] The reaction is typically fast, high-yielding, and results in a crystalline product that precipitates from the reaction medium, simplifying isolation.[25]

Caption: Conversion of boronic acid to trifluoroborate salt.

Experimental Protocol 3: Synthesis of this compound

This protocol is adapted from a published procedure for this specific molecule.[26]

-

Solution Preparation: Prepare a 4.5 M aqueous solution of potassium hydrogen difluoride (KHF₂). Caution: KHF₂ is corrosive and releases HF in water. Handle with appropriate personal protective equipment (gloves, goggles) in a well-ventilated fume hood. Use plastic or Nalgene labware where possible to avoid etching glassware.[5]

-

Reaction: In a flask, dissolve 3,5-bis(trifluoromethyl)phenylboronic acid (1.0 eq.) in methanol.

-

Precipitation: To the stirring methanolic solution, add the 4.5 M aqueous KHF₂ solution (3.0 eq.) at room temperature. A heavy white precipitate of the product should form almost immediately.[25][26]

-

Stirring: Continue to stir the resulting suspension for 1 hour at room temperature to ensure complete conversion.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold methanol to remove any unreacted starting material and excess KHF₂.

-

Purification: The product can be further purified by recrystallization from a minimal amount of hot acetone to yield this compound as a white, crystalline solid.[26] Dry the final product under vacuum.

Summary of Synthetic Workflow

The entire process is a robust and scalable route to the target compound.

Caption: Overall synthetic workflow diagram.

Quantitative Data Summary

| Step | Key Reagents | Solvent(s) | Typical Temp. | Typical Time | Typical Yield |

| 1. Bromination | 1,3-Bis(trifluoromethyl)benzene, DBH | H₂SO₄, Acetic Acid | 40-50 °C | 2-4 h | >90% |

| 2. Grignard Formation | 3,5-Bis(trifluoromethyl)bromobenzene, Mg⁰ | Anhydrous THF | Reflux (~66 °C) | 1-2 h | High (used in situ) |

| 3. Borylation | Grignard Reagent, Trimethyl borate | Anhydrous THF | -78 °C to RT | 12-16 h | ~85-95% (after hydrolysis) |

| 4. Trifluoroborate Salt Formation | Boronic Acid, KHF₂ | Methanol, Water | Room Temp. | 1 h | ~85-95%[26] |

References

-

Atamankimya. Trimethyl Borate. Ataman Kimya. [Link]

- United States Patent US6255545B1. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Dreher, S. D., et al. (2008). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. University of Bristol Research Portal. [Link]

- European Patent EP1192116A4. Synthesis of 3,5-bis (trifluoromethyle) bromobenzene.

-

Kianmehr, E. (2007). A mild conversion of arylboronic acids and their pinacolyl boronate esters into phenols using hydroxylamine. ResearchGate. [Link]

- Canadian Patent CA2374595A1. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

Pharmaffiliates. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Pharmaffiliates. [Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Ito, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Organic letters, 8(10), 2031–2034. [Link]

-

Wikipedia. Boronic acid. Wikipedia. [Link]

-

Knowledge. What is the purpose and synthesis of 3,5-Bis(trifluoromethyl)bromobenzene?. Knowledge. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Mastering Boronic Acid Synthesis with Trimethyl Borate for Suzuki Couplings. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Dreher, S. D., et al. (2005). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 7(15), 3147–3150. [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]

-

Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-23. [Link]

-

Organic Syntheses. Oxidation of Potassium Organotrifluoroborates: Asymmetric Synthesis of Alcohols and Aldehydes. Organic Syntheses, 88, 271. [Link]

-

Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

-

Wikipedia. Trimethyl borate. Wikipedia. [Link]

-

Ataman Chemicals. A Class of Borate Ester: Trimethyl Borate. Ataman Chemicals. [Link]

-

Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Leazer, J. L., et al. (2007). An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent. The Journal of Organic Chemistry, 72(10), 3695-8. [Link]

-

Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

-

Hudson, K. L., et al. (2018). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

-

Chong, J. M. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. [Link]

-

ResearchGate. Synthesis route for the different alkali metal complexes. ResearchGate. [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Al-Amin, M., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5143. [Link]

-

Organic Syntheses. Preparation of Tetrabutylammonium Trifluoroborates from Boronic Acids. Organic Syntheses, 89, 46. [Link]

-

Chongqing Chemdad Co., Ltd. This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Wipf Group. (2008). Organotrifluoroborates: Versatile Reagents in Organic Synthesis. Wipf Group. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Lookchem. Cas 328-70-1,3,5-Bis(trifluoromethyl)bromobenzene. Lookchem. [Link]

-

Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1064. [Link]

-

Organic Syntheses. Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses, 82, 182. [Link]

-

Zhang, Z., Bao, Z., & Xing, H. (2016). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. RSC Advances, 6(89), 86167-86192. [Link]

-

Al-Zoubi, W., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 16(10), 1475. [Link]

Sources

- 1. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 13. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 14. EP1192116A4 - SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE - Google Patents [patents.google.com]

- 15. 3,5-Bis(trifluoromethyl)phenylmagnesium bromide 0.5M tetrahydrofuran 112981-69-8 [sigmaaldrich.com]

- 16. An improved preparation of 3,5-bis(trifluoromethyl)acetophenone and safety considerations in the preparation of 3,5-bis(trifluoromethyl)phenyl Grignard reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 19. atamankimya.com [atamankimya.com]

- 20. nbinno.com [nbinno.com]

- 21. A Class of Borate Ester: Trimethyl Borate | Borates Today [borates.today]

- 22. Boronic acid - Wikipedia [en.wikipedia.org]

- 23. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 24. Trimethyl borate - Wikipedia [en.wikipedia.org]

- 25. benchchem.com [benchchem.com]

- 26. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Robust Reagent for Modern Organic Synthesis

Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate, a member of the versatile class of organotrifluoroborate salts, has emerged as a powerful and reliable reagent in contemporary organic synthesis. Its exceptional stability, ease of handling, and predictable reactivity make it a valuable tool for the construction of complex molecular architectures, particularly in the realm of carbon-carbon bond formation. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on practical insights and detailed experimental protocols for researchers in the field.

Physicochemical Properties: A Foundation of Stability and Reactivity

This compound is a white, crystalline solid that exhibits remarkable stability under ambient conditions.[1] Unlike many other organoboron reagents, it is not sensitive to air or moisture, allowing for convenient storage and handling without the need for specialized inert atmosphere techniques.[2]

| Property | Value |

| CAS Number | 166328-09-2 |

| Molecular Formula | C₈H₃BF₉K |

| Molecular Weight | 320.01 g/mol |

| Melting Point | >300 °C[1][3] |

| Appearance | White to off-white solid |

The high melting point of over 300°C is indicative of its significant thermal stability.[1][3] While specific quantitative solubility data in a range of organic solvents is not extensively documented in readily available literature, potassium organotrifluoroborates are generally known to be soluble in polar solvents such as acetone and acetonitrile, and sparingly soluble in less polar solvents.[4] The purification of this reagent often takes advantage of this solubility profile, where it can be recrystallized from acetone or a mixture of acetone and ether to remove inorganic byproducts like potassium fluoride (KF) and potassium bifluoride (KHF₂), which are insoluble in these organic solvents.[4]

Synthesis: A Straightforward and Efficient Protocol

The synthesis of this compound is typically achieved through a robust and high-yielding procedure starting from the corresponding boronic acid. This method, a cornerstone of organotrifluoroborate chemistry, involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with potassium hydrogen fluoride (KHF₂) in a mixture of methanol and water.

Step-by-Step Synthesis Protocol

Materials:

-

3,5-bis(trifluoromethyl)phenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Deionized water

-

Acetone

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve 3,5-bis(trifluoromethyl)phenylboronic acid (10 g, 38.8 mmol) in methanol (15 mL).[1]

-

Preparation of KHF₂ Solution: In a separate vessel, prepare a 4.5 M aqueous solution of potassium hydrogen fluoride by dissolving the appropriate amount of KHF₂ (26 mL, 117 mmol) in deionized water.[1]

-

Precipitation: At room temperature, add the aqueous KHF₂ solution to the methanolic solution of the boronic acid. A dense white precipitate will form immediately.[1]

-

Reaction: Stir the resulting suspension vigorously for 1 hour at room temperature to ensure complete conversion.[1]

-

Isolation: Collect the precipitated product by vacuum filtration and wash the filter cake thoroughly with methanol to remove any unreacted starting materials and soluble impurities.[1]

-

Purification: Recrystallize the crude product from a minimal amount of hot acetone to yield pure this compound as a white crystalline solid (11 g, 89% yield).[1]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization: A Guide for Analysis

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the phenyl ring. The protons ortho and para to the trifluoroborate group will exhibit distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon atom directly bonded to the boron atom often appearing as a broad signal due to quadrupolar relaxation of the boron nucleus.[6] The trifluoromethyl carbons will also be present at their characteristic chemical shifts.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It will show two distinct signals: one for the three fluorine atoms attached to the boron, and another for the six fluorine atoms of the two trifluoromethyl groups. The signal for the BF₃⁻ group typically appears as a quartet due to coupling with the ¹¹B nucleus.[5][6]

-

¹¹B NMR: The boron-11 NMR spectrum will exhibit a characteristic quartet, confirming the presence of the BF₃⁻ moiety.[5][6]

Applications in Organic Synthesis: A Focus on Suzuki-Miyaura Cross-Coupling

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and materials science. The use of organotrifluoroborates in these couplings offers several advantages over traditional boronic acids, including enhanced stability, which often allows for the use of stoichiometric amounts of the reagent, and a reduced propensity for protodeboronation.[7]

Mechanistic Insights into the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involving an organotrifluoroborate is a well-studied process. The key steps involve the activation of the trifluoroborate, followed by the standard cross-coupling pathway.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Beyond the Boronic Acid – Embracing Stability and Efficiency with Trifluoroborates

An In-Depth Technical Guide to the Synthesis of Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate

For researchers and professionals in drug development and materials science, the utility of organoboron compounds, particularly in palladium-catalyzed cross-coupling reactions, is well-established. The 3,5-bis(trifluoromethyl)phenyl moiety is a critical building block, prized for the unique electronic properties it imparts to target molecules. However, its precursor, 3,5-bis(trifluoromethyl)phenylboronic acid, shares the inherent liabilities of its class: a propensity for dehydration to form cyclic boroxine anhydrides and sensitivity to air and moisture, which can complicate stoichiometry and shelf-life.[1][2]

This guide moves beyond the conventional, detailing the straightforward yet pivotal conversion of 3,5-bis(trifluoromethyl)phenylboronic acid into its potassium trifluoroborate salt. This transformation is not merely a derivatization; it is a strategic enhancement. Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, permitting indefinite storage at room temperature without special precautions.[1][3][4][5] By converting the boronic acid to its trifluoroborate counterpart, we create a more robust, reliable, and versatile reagent, perfectly suited for the rigors of multi-step synthesis and process development.

The Chemical Rationale: From Trivalent Precursor to Tetracoordinate Salt

The conversion hinges on the reaction between the trivalent boronic acid and potassium hydrogen fluoride (KHF₂). The key to this process is the use of KHF₂, which acts as a potent fluoride source, capable of displacing the hydroxyl groups on the boron atom.[6]

Mechanism Overview: The boronic acid, which exists in equilibrium with its trimeric boroxine anhydride, reacts with KHF₂ in a solvent system, typically aqueous methanol. The fluoride ions coordinate to the vacant p-orbital of the boron atom, forming a stable, tetracoordinate anionic trifluoroborate salt, K⁺[ArBF₃]⁻. It is noteworthy that simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl ligands, making the choice of KHF₂ critical for the success of the transformation.[6] The presence of boroxines does not impede the reaction, as they are also readily converted to the trifluoroborate salt under these conditions.[1][6]

Caption: Core chemical transformation from boronic acid to trifluoroborate salt.

Field-Proven Experimental Protocol

This section provides a detailed, step-by-step methodology for the conversion. The protocol is designed to be self-validating, with clear observational checkpoints.

Reagents, Materials, and Safety

| Item | Details | Purpose |

| Starting Material | 3,5-Bis(trifluoromethyl)phenylboronic acid | Reactant |

| Reagent | Potassium Hydrogen Fluoride (KHF₂) | Fluorinating Agent |

| Solvents | Methanol (MeOH), Deionized Water (H₂O) | Reaction Medium |

| Apparatus | Erlenmeyer or round-bottom flask, magnetic stirrer & stir bar, filtration apparatus (Büchner funnel), vacuum flask | Lab Equipment |

CRITICAL SAFETY DIRECTIVE: Handling KHF₂

Potassium hydrogen fluoride is a corrosive and toxic substance.[7][8] In the presence of moisture, it can release hydrogen fluoride (HF), a highly corrosive gas that can cause severe burns and bone damage.[9][10]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, nitrile gloves (double-gloving is recommended), and a lab coat.[8][11]

-

Ventilation: Conduct all operations in a certified chemical fume hood.[7]

-

Glassware Etching: HF etches glass. While the reaction time is short, prolonged contact can damage glassware.[3][11] Consider using plastic (e.g., Nalgene®) labware for preparing the KHF₂ solution.[3]

-

First Aid: Have a 2.5% calcium gluconate gel available as a first-aid measure for skin contact with HF.[9][10] In case of contact, immediately flush the affected area with copious amounts of water and apply the gel. Seek immediate medical attention.[7][9]

Step-by-Step Synthesis Procedure

Caption: Experimental workflow for trifluoroborate synthesis.

-

Preparation of Boronic Acid Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)phenylboronic acid (e.g., 10.0 g, 38.8 mmol, 1.0 equiv) in methanol (40 mL).[3] Stir until all solids are dissolved.

-

Preparation of Fluoride Solution: In a separate beaker (preferably plastic), prepare a saturated solution of potassium hydrogen fluoride (KHF₂) by dissolving it in deionized water (e.g., 9.1 g, 116.4 mmol, 3.0 equiv in 50 mL of water).[3] Ensure the KHF₂ is fully dissolved. This solution should be prepared fresh just prior to use.[3]

-

Reaction Initiation: While stirring the methanolic solution of the boronic acid, add the aqueous KHF₂ solution slowly over 5-10 minutes.

-

Reaction Completion: Allow the resulting slurry to stir at room temperature for an additional 30-60 minutes to ensure the conversion is complete. For rigorous confirmation, reaction completion can be monitored by ¹¹B-NMR spectroscopy by observing the disappearance of the boronic acid peak.[3]

-

Product Isolation: Isolate the white solid product by vacuum filtration using a Büchner funnel. Press the filter cake firmly to remove as much solvent as possible.

-

Washing: Wash the filter cake sequentially with small portions of cold deionized water (2 x 20 mL) and then cold methanol (2 x 20 mL) to remove any unreacted starting materials and excess salts.

-

Drying: Transfer the crystalline solid to a pre-weighed watch glass and dry under high vacuum to a constant weight.

Expected Results & Characterization

| Parameter | 3,5-Bis(trifluoromethyl)phenylboronic acid | This compound |

| Formula | C₈H₅BF₆O₂ | C₈H₃BF₉K |

| Molar Mass | 257.93 g/mol [12][13][14] | 316.02 g/mol |

| Appearance | White to off-white powder[12] | White crystalline solid[5] |

| Melting Point | 217-220 °C[12][14] | >300 °C (Decomposes)[6] |

| Typical Yield | N/A | >90% |

The Trifluoroborate Advantage: A Superior Reagent

The successful synthesis yields a reagent with significantly enhanced physical and chemical properties.

-

Exceptional Stability: The resulting this compound is a crystalline solid that is stable to air and moisture and can be stored indefinitely without degradation.[1][3] This contrasts sharply with the parent boronic acid, which can dehydrate.[1]

-

Ease of Handling: As a free-flowing solid with a defined stoichiometry, the trifluoroborate salt is easier to handle, weigh, and dispense accurately compared to boronic acids, which may contain varying amounts of the boroxine anhydride.[2]

-

'Slow-Release' Functionality: In applications like Suzuki-Miyaura coupling, the trifluoroborate salt acts as a protected form of the boronic acid.[15][16][17] Under the basic reaction conditions, it undergoes slow hydrolysis to release the active boronic acid in situ. This slow release minimizes the concentration of the boronic acid at any given time, thereby suppressing common side reactions such as protodeboronation and oxidative homocoupling, often leading to cleaner reactions and higher yields.[1][15][16]

-

Enhanced Versatility: The stability of the trifluoroborate group allows it to be carried through multiple synthetic steps where a boronic acid might not survive, acting as a robust "boron handle" for late-stage functionalization.[1][3][17]

By investing a short amount of time in this straightforward conversion, researchers can significantly improve the reliability and efficiency of subsequent synthetic transformations, making the potassium trifluoroborate salt an indispensable tool in modern organic synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. ehs.wisc.edu [ehs.wisc.edu]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 13. scbt.com [scbt.com]

- 14. 73852-19-4 CAS MSDS (3,5-Bis(trifluoromethyl)benzeneboronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 17. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the NMR Characterization of Potassium 3,5-Bis(trifluoromethyl)phenyltrifluoroborate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Potassium 3,5-Bis(trifluoromethyl)phenyltrifluoroborate in Modern Chemistry

This compound is a member of the versatile class of organotrifluoroborate salts, which have emerged as indispensable reagents in organic synthesis.[1][2][3] Their enhanced stability compared to boronic acids, coupled with their unique reactivity, has established them as key building blocks in a myriad of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1][4] The presence of two trifluoromethyl groups on the phenyl ring significantly influences the electronic properties of the molecule, making it a valuable tool for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characterization of this compound. As a Senior Application Scientist, the aim is to not only present the spectral data but to also provide the underlying rationale for the experimental design and interpretation, ensuring a robust and validated approach to its analysis.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound presents several key nuclei for NMR analysis: ¹H, ¹³C, ¹⁹F, and ¹¹B. A thorough characterization relies on the individual and correlative analysis of these nuclei to confirm the compound's identity, purity, and structural integrity.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is relatively simple, providing distinct signals for the aromatic protons.

Expected Spectral Features:

-

Aromatic Protons: The protons on the phenyl ring will appear in the aromatic region of the spectrum. Due to the substitution pattern, two distinct signals are expected: one for the proton at the 4-position and another for the protons at the 2- and 6-positions.

-

Chemical Shifts (δ): The electron-withdrawing nature of the trifluoromethyl and trifluoroborate groups will deshield the aromatic protons, causing them to resonate at a downfield chemical shift.

-

Coupling Constants (J): Spin-spin coupling between the aromatic protons will result in characteristic splitting patterns.

Data Summary: ¹H NMR

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | ~7.8 | Singlet (or very finely split multiplet) |

| H-4 | ~7.9 | Singlet (or very finely split multiplet) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint

The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule.

Expected Spectral Features:

-

Aromatic Carbons: The spectrum will show distinct resonances for each of the unique carbon atoms in the phenyl ring. The carbon attached to the boron atom (C-1) often exhibits a broad signal due to quadrupolar relaxation of the attached ¹¹B nucleus.[1][3]

-

Trifluoromethyl Carbons: The carbon atoms of the two CF₃ groups will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF).

-

Chemical Shifts (δ): The electron-withdrawing substituents will influence the chemical shifts of the aromatic carbons.

Data Summary: ¹³C NMR

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| C-1 | ~140 (broad) | Singlet | - |

| C-2, C-6 | ~130 | Singlet | - |

| C-3, C-5 | ~132 | Quartet | ~32 (²JCF) |

| C-4 | ~120 | Singlet | - |

| CF₃ | ~124 | Quartet | ~272 (¹JCF) |

Note: The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions.

¹⁹F NMR Spectroscopy: A Sensitive Probe of Fluorine Environments

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds.[1][5] For this compound, it provides clear signals for the two distinct fluorine environments.

Expected Spectral Features:

-

Two Distinct Resonances: The spectrum will display two main signals: one for the three fluorine atoms of the trifluoroborate group (-BF₃) and another for the six fluorine atoms of the two trifluoromethyl groups (-CF₃).

-

Chemical Shifts (δ): The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment. The -BF₃ fluorines typically appear at a different chemical shift compared to the -CF₃ fluorines.

-

Coupling: The ¹⁹F spectrum of the -BF₃ group may show coupling to the ¹¹B nucleus, resulting in a quartet.[1] The signal for the -CF₃ groups will be a singlet in a proton-decoupled spectrum.

Data Summary: ¹⁹F NMR

| Fluorine Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| -BF₃ | ~-135 to -145 | Quartet | ~50-60 (¹JBF) |

| -CF₃ | ~-60 to -65 | Singlet | - |

Note: ¹⁹F NMR chemical shifts are typically referenced to an external standard like CFCl₃ or CF₃CO₂H.[1][6]

¹¹B NMR Spectroscopy: The Boron Core Signature

¹¹B NMR spectroscopy is essential for confirming the presence and coordination state of the boron atom.[7]

Expected Spectral Features:

-

Chemical Shift (δ): The chemical shift of the ¹¹B nucleus is indicative of its coordination environment. For a tetracoordinate trifluoroborate anion, the signal is expected to be a sharp peak at a characteristic chemical shift.

-

Coupling: The ¹¹B signal will be split into a quartet due to coupling with the three directly attached fluorine atoms (¹JBF).[1][8]

Data Summary: ¹¹B NMR

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹¹B | ~3.0 - 4.0 | Quartet | ~50-60 (¹JBF) |

Note: ¹¹B NMR chemical shifts are referenced to an external standard, typically BF₃·OEt₂.[1][7][9]

Experimental Protocols: A Validated Approach

The following protocols are designed to yield high-quality, reproducible NMR data for the characterization of this compound.

Sample Preparation Workflow

Caption: Standard workflow for preparing an NMR sample of the title compound.

NMR Acquisition Parameters

A multi-nuclear approach is essential for comprehensive characterization. The following table outlines recommended starting parameters for a 400 MHz spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR | ¹¹B NMR |

| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 | zgpg30 | zg |

| Number of Scans | 16 | 1024 | 32 | 512 |

| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s | 1.0 s |

| Acquisition Time | 4.0 s | 1.5 s | 1.0 s | 0.5 s |

| Spectral Width | 16 ppm | 240 ppm | 250 ppm | 200 ppm |

| Reference | TMS (internal) | Solvent peak | CFCl₃ (external) | BF₃·OEt₂ (external) |

Data Interpretation: A Holistic View

The definitive characterization of this compound is achieved by synthesizing the data from all four NMR experiments.

Logical Workflow for Spectral Analysis

Caption: A logical workflow for the comprehensive analysis of multinuclear NMR data.

The correlation of chemical shifts, coupling constants, and signal multiplicities across all spectra provides a self-validating system for structural confirmation. For instance, the quartet observed in the ¹¹B spectrum should have a coupling constant that matches the quartet in the ¹⁹F spectrum for the -BF₃ group. Similarly, the quartet for the CF₃ carbon in the ¹³C spectrum confirms the presence of three attached fluorine atoms.

Conclusion

The multinuclear NMR characterization of this compound is a powerful and definitive method for its identification and purity assessment. By employing a systematic approach that integrates ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, researchers and drug development professionals can confidently verify the structure of this important synthetic building block. The experimental protocols and interpretation guidelines provided in this technical guide offer a robust framework for achieving accurate and reliable results.

References

-

Menezes, P. H., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

PubMed. (n.d.). (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Retrieved from [Link]

-

ACS Publications. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical ¹¹B-NMR spectra of [DEME][BF4]-H2O mixture (x = 50 and 95 mol%) after 7 days. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Retrieved from [Link]

-

eScholarship. (n.d.). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. Retrieved from [Link]

-

ResearchGate. (2001). Synthesis and Spectroscopic Characterization of Potassium Polyfluoroalken-1-yltrifluoroborates. Zeitschrift für anorganische und allgemeine Chemie, 627(11). Retrieved from [Link]

-

University of Ottawa. (n.d.). Boron NMR. Retrieved from [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Retrieved from [Link]

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boron NMR [chem.ch.huji.ac.il]

- 8. escholarship.org [escholarship.org]

- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]

A Senior Application Scientist's Guide to the Preparation of Potassium Aryltrifluoroborates from Boronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Advantage of Aryltrifluoroborates

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical determinant of success. While boronic acids have been foundational, their inherent instability—susceptibility to dehydration to form boroxines, protodeboronation, and uncertain stoichiometry—presents significant challenges in reproducibility and scalability.[1][2] The conversion of arylboronic acids into their corresponding potassium aryltrifluoroborate salts is not merely a procedural step; it is a strategic decision to enhance reagent robustness, purity, and performance.

This guide provides an in-depth exploration of the synthesis of potassium aryltrifluoroborates from boronic acids. We will dissect the underlying chemical principles, provide field-proven experimental protocols, and explain the causality behind the superior stability and handling properties of these invaluable synthetic intermediates.

The Chemical Rationale: Why Convert Boronic Acids?

The primary motivation for converting a tricoordinate arylboronic acid, ArB(OH)₂, into a tetracoordinate potassium aryltrifluoroborate, K[ArBF₃], is a profound increase in stability.[1][2][3] This transformation effectively "protects" the boronic acid functionality.[3][4]

-

Enhanced Stability: Potassium organotrifluoroborates are typically crystalline, free-flowing solids that are remarkably stable to air and moisture.[1][3][5][6] They can often be stored indefinitely at room temperature without decomposition, a stark contrast to many boronic acids which can degrade over time.[2][5]

-

Structural Integrity: The enhanced stability arises from the formation of a tetracoordinate boron "ate" complex. The boron atom's vacant p-orbital, which is the site of instability in boronic acids, is occupied by a fluoride ligand. This structure is far more resistant to the common degradation pathways of hydrolysis and oxidation that plague their boronic acid precursors.[2]

-

Improved Handling and Stoichiometry: As crystalline solids, aryltrifluoroborates are easier to handle, weigh accurately, and purify via recrystallization, leading to more consistent and reproducible reaction outcomes.[1][7]

Comparative Stability Profile

| Property | Arylboronic Acids | Potassium Aryltrifluoroborates | Scientific Rationale |

| Air & Moisture Stability | Often prone to dehydration, forming cyclic trimer boroxines. Susceptible to protodeboronation.[2] | Exceptionally stable. Can be handled in air with no special precautions.[1][3][5] | The tetracoordinate boron center is less electrophilic and shielded from attack by water and oxygen.[2] |

| Oxidative Stability | Can be susceptible to oxidation. | Remarkably stable, even under strongly oxidative conditions.[1][2] | The strong boron-fluoride bonds and saturated coordination sphere protect the C-B bond from oxidative cleavage. |

| Physical Form | Can be amorphous or difficult to crystallize; stoichiometry may be uncertain due to boroxine formation.[1] | Typically well-defined, crystalline solids.[5][7] | The stable ionic lattice promotes crystallinity, ensuring high purity and straightforward characterization. |

| Handling | Can be challenging due to instability and hygroscopic nature. | Easy to handle, weigh, and store.[3] | Stable physical form allows for standard laboratory handling procedures. |

The Core Transformation: Mechanism and Key Reagents

The conversion of arylboronic acids to potassium aryltrifluoroborates was efficiently realized by Vedejs and co-workers using potassium hydrogen difluoride (KHF₂).[5][8] This reagent has become the standard for this transformation.

The overall reaction is: ArB(OH)₂ + 2 KHF₂ → K[ArBF₃] + KF + 2 H₂O

A crucial insight is that simple potassium fluoride (KF) is generally ineffective at displacing the hydroxyl ligands of the boronic acid.[5] The efficacy of KHF₂ stems from its nature as a complex of KF and hydrogen fluoride (HF). The in-situ presence of HF is essential to protonate the hydroxyl groups on the boron atom, converting them into better leaving groups (water), which are then readily displaced by fluoride ions.

The process can be visualized as a step-wise ligand exchange at the boron center, driven by the formation of highly stable B-F bonds and the removal of water.

Caption: Conversion of Arylboronic Acid to Aryltrifluoroborate.

Validated Experimental Protocol: A Step-by-Step Guide

This protocol is a generalized procedure that has proven effective for a wide range of arylboronic acids.[5] It is designed to be self-validating through the precipitation of the highly stable product.

Materials:

-

Arylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0 - 4.0 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

Dissolution: In a suitable flask, dissolve the arylboronic acid (1.0 equiv) in methanol. A typical concentration is 0.5 M.

-

Reagent Addition: In a separate flask, prepare a saturated aqueous solution of potassium hydrogen difluoride (KHF₂). Add this aqueous KHF₂ solution (3.0 - 4.0 equiv) to the stirring methanolic solution of the boronic acid at room temperature.

-

Expert Insight: Using a concentrated or saturated KHF₂ solution minimizes the total reaction volume, which often facilitates product precipitation. The use of an excess of KHF₂ ensures the complete conversion of the boronic acid and any associated boroxine anhydrides.[5]

-

-

Reaction & Precipitation: Stir the resulting mixture at room temperature. The reaction is typically rapid, and the potassium aryltrifluoroborate salt often begins to precipitate out of the solution within 30 minutes to a few hours. The reaction can be monitored by TLC or LC-MS if the starting material is soluble.

-

Isolation: Once precipitation is complete (or after stirring for 2-4 hours), collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold MeOH/H₂O, then with cold acetone to remove residual water and unreacted starting materials.

-

Drying: Dry the crystalline solid under high vacuum to yield the pure potassium aryltrifluoroborate. The product is typically of high purity and can be used without further purification.[5]

Workflow Visualization

Caption: Standard Laboratory Workflow for Aryltrifluoroborate Synthesis.

One-Pot Procedures: Maximizing Efficiency

For many applications, the arylboronic acid does not need to be isolated before its conversion. One-pot syntheses, where an aryl halide is converted to its corresponding Grignard or organolithium reagent, treated with a trialkyl borate, and then directly quenched with aqueous KHF₂, are highly efficient.[5][9] This approach avoids the isolation of the often-unstable boronic acid intermediate, saving time and potentially increasing the overall yield from the starting aryl halide.[5]

Conclusion: A Foundational Reagent for Modern Synthesis

The conversion of arylboronic acids to potassium aryltrifluoroborates is a simple, robust, and highly effective strategy for generating superior organoboron reagents. Their exceptional stability, ease of handling, and predictable reactivity make them indispensable tools in academic and industrial research, particularly for drug development programs where reliability and scalability are paramount. By understanding the chemical principles and adopting the validated protocols described herein, researchers can confidently incorporate these powerful building blocks into their synthetic endeavors, from Suzuki-Miyaura cross-couplings to other advanced C-C bond-forming reactions.[1][10][11][12]

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryltrifluoroborates. Organic Chemistry Portal. [Link]

-

Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates: Convenient Precursors of Arylboron Difluoride Lewis Acids. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

-

Sammis, G. M., & Perrin, D. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

-

Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

-

Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686. [Link]

-

ResearchGate. (n.d.). Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. ResearchGate. [Link]

-

Consensus. (2014). Electrochemical Synthesis of Potassium Aryltrifluoroborates. Consensus. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

-

Molander, G. A., & Trice, S. L. J. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future Medicinal Chemistry, 2(7), 1147–1164. [Link]

-

Organic Syntheses. (n.d.). Oxidation of Potassium Organotrifluoroborates: A General and Practical Method for the Synthesis of Alcohols and Phenols. Organic Syntheses. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

ResearchGate. (2015). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. ResearchGate. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link]

-

Molander, G. A., Trice, S. L. J., & Dreher, S. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 132(50), 17701–17703. [Link]

-

ResearchGate. (n.d.). Scope of potassium aryltrifluoroborates in the cross‐coupling with amides. ResearchGate. [Link]

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group, University of Pittsburgh. [Link]

-

ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Kabalka, G. W., Al-Masum, M., & Al-Rashdan, A. (2010). Preparation of potassium alkynylaryltrifluoroborates from haloaryltrifluoroborates via Sonogashira coupling reaction. Tetrahedron Letters, 51(10), 1361–1363. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

Sources

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. | Semantic Scholar [semanticscholar.org]

"stability and handling of potassium aryltrifluoroborates"

An In-depth Technical Guide to the Stability and Handling of Potassium Aryltrifluoroborates

Abstract

Potassium aryltrifluoroborates (KATs) have emerged as exceptionally versatile and robust nucleophilic partners in modern organic synthesis, most notably in palladium-catalyzed cross-coupling reactions. Their growing prevalence in both academic and industrial settings, particularly in drug discovery and development, stems from their superior stability and handling characteristics compared to traditional organoboron reagents like boronic acids and esters.[1][2] This guide provides a comprehensive technical overview of the factors governing the stability of KATs, outlines field-proven protocols for their safe and effective handling, and explores the causal relationship between their chemical properties and their synthetic utility. The content is designed for researchers, chemists, and drug development professionals seeking to leverage these powerful reagents with confidence and reproducibility.

The Ascendancy of Potassium Aryltrifluoroborates: A Paradigm of Stability

For decades, the Suzuki-Miyaura reaction has been a cornerstone of C-C bond formation, with boronic acids serving as the primary nucleophilic partner.[3] However, the practical application of boronic acids is often hampered by inherent limitations. They can be challenging to purify, exhibit uncertain stoichiometry, and are prone to dehydration, forming cyclic boroxine trimers, which can complicate reaction kinetics and reproducibility.[4][5]

The development of potassium organotrifluoroborates represented a significant leap forward.[3] By converting the trivalent, Lewis acidic boron center of a boronic acid into a tetracoordinate, anionic borate salt, a remarkable enhancement in stability is achieved.[6] Most potassium aryltrifluoroborates are crystalline, free-flowing solids that are indefinitely stable to air and moisture at ambient temperature.[1][6][7][8] This inherent stability simplifies storage, handling, and stoichiometry, making them highly attractive reagents for complex, multi-step syntheses where reliability is paramount.[2][9]

The workflow for preparing these stable salts is both straightforward and efficient, typically involving the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[3][6][7]

Caption: General workflow for the synthesis of KATs.

Deconstructing Stability: Key Physicochemical Factors

The exceptional stability of KATs is not monolithic; it is a multifactorial property influenced by chemical environment and the electronic nature of the aryl substituent. Understanding these factors is crucial for predicting reagent behavior and optimizing reaction conditions.

The Cornerstone of Stability: Hydrolysis

Contrary to being a sign of degradation, the hydrolysis of potassium aryltrifluoroborates back to their corresponding boronic acids is the essential activation step required for their participation in cross-coupling reactions.[10][11] The rate of this hydrolysis is the single most important parameter governing their utility, enabling them to function as "slow-release" reservoirs of the active boronic acid.[11][12] This controlled release is highly advantageous as it keeps the instantaneous concentration of the sensitive boronic acid low, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[11][12]

The mechanism and rate of hydrolysis are complex and depend on several variables:

-

pH and Base: Hydrolysis is influenced by both acid and base.[11][13] While it may seem paradoxical for a reaction typically run under basic conditions, some aryltrifluoroborates, particularly those with electron-withdrawing groups, require acid catalysis for efficient hydrolysis.[11] In standard Suzuki-Miyaura conditions, the base (e.g., Cs₂CO₃, K₂CO₃) plays a crucial role in accelerating fluoride dissociation and facilitating the overall catalytic cycle.[6][13]

-

Solvent System: The choice of solvent, typically a mixture of an organic solvent and water (e.g., THF/H₂O, i-PrOH/H₂O), is critical.[13][14] The water is necessary for the hydrolysis to occur, but the biphasic or partially miscible nature of the system can create complex kinetics at the phase interface.[13]

-

Aryl Substituents: The electronic properties of the aryl group significantly impact the rate of hydrolysis.[12] Electron-rich aryl groups tend to undergo faster, more direct hydrolysis, while electron-poor or sterically hindered systems may hydrolyze very slowly.[12]

Caption: The critical hydrolytic equilibrium of KATs.

Thermal and Chemical Robustness

Potassium aryltrifluoroborates generally exhibit high thermal stability, with many decomposing only at temperatures well above 200 °C.[3] Their tetracoordinate boron center makes them remarkably unreactive towards a variety of reagents that would readily degrade boronic acids. This allows them to be carried through multiple synthetic steps, withstanding conditions such as strong oxidation, without degradation of the crucial C-B bond.

Table 1: Summary of Stability Characteristics

| Condition/Factor | General Observation | Causality & Implications |

| Air & Moisture | Highly stable as solids.[1][6] | The tetracoordinate anionic boron center is less electrophilic and not prone to dehydration/boroxine formation. Simplifies storage and handling. |

| Aqueous Base | Hydrolyzes to the corresponding boronic acid.[8][11] | This is the required activation step for cross-coupling. The rate is tunable by base, solvent, and substrate. |

| Aqueous Acid | Can catalyze hydrolysis for certain substrates.[11][12] | An "acid-base paradox" where acid catalysis is needed for some KATs to hydrolyze under basic reaction conditions. |

| Thermal Stress | Generally high thermal stability.[3] | Strong ionic lattice and stable B-F and B-C bonds. Allows for reactions at elevated temperatures. |

| Oxidizing Agents | Resistant to many common oxidants. | The protected boron center allows for chemoselective functionalization of other parts of the molecule. |

Protocols for Safe Handling and Storage

Adherence to proper laboratory procedure is essential to maintain the integrity of these reagents and ensure user safety. Although boron compounds are generally less toxic than other organometallics like organotins, appropriate precautions must be taken.[2][3]

Personal Protective Equipment (PPE) and Engineering Controls

-

Eye Protection: Chemical splash-resistant safety glasses or goggles are mandatory.[15][16][17]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.[15][16][18]

-

Body Protection: A standard laboratory coat should be worn.[16]

-

Ventilation: All handling, weighing, and dispensing of solid KATs should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[15][16][19]

Storage and Transport

-

Container: Store in original, tightly sealed containers to prevent contamination and exposure to atmospheric moisture over long periods.[15][19][20]

-

Environment: Keep in a cool, dry, and dark place.[19]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[17][21]

Application in Practice: The Suzuki-Miyaura Cross-Coupling

The superior stability and handling properties of KATs culminate in their performance as outstanding reagents in Suzuki-Miyaura cross-coupling reactions.[14][22] They are compatible with a wide range of functional groups and can be used to couple with aryl chlorides, bromides, and triflates.[9][14][22]

Caption: Simplified Suzuki-Miyaura catalytic cycle using a KAT.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the potassium aryltrifluoroborate (1.05–1.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).[9]

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1 or THF/H₂O 9:1).[9][23]

-

Catalyst Addition: Add the palladium catalyst system (e.g., PdCl₂(dppf)·CH₂Cl₂ at 2 mol % or a combination of Pd(OAc)₂ and a ligand like RuPhos).[6][14]

-

Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath (typically 80–110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]

Troubleshooting Guide

Table 2: Common Issues and Solutions

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Conversion | 1. Inefficient hydrolysis of KAT. 2. Inactive catalyst. 3. Insufficiently anhydrous/degassed solvents. | 1. Alter solvent system (increase water content slightly), change base, or increase temperature. For very stable KATs, a different catalyst/ligand system may be needed.[12] 2. Use a fresh source of catalyst or a pre-catalyst. 3. Ensure solvents are properly degassed and reaction is run under a strict inert atmosphere. |

| Significant Protodeboronation | 1. Rate of hydrolysis is too fast relative to catalytic turnover. 2. Presence of protic impurities or excess water. | 1. Lower the reaction temperature. Use a less polar organic solvent or a milder base to slow hydrolysis.[11] 2. Use anhydrous grade solvents and ensure the base is dry. |

| Homocoupling of Aryl Halide | Inactive or slow transmetalation step. | Screen different ligands for the palladium catalyst. Ensure the base is appropriate for the chosen KAT. |

| Reagent Inconsistency | Improper storage leading to hydration or contamination. | Store KATs in a desiccator or dry box. Purchase from a reputable supplier and use promptly after opening. |

Conclusion

Potassium aryltrifluoroborates stand as a testament to the power of rational reagent design in chemical synthesis. Their hallmark features—benchtop stability, ease of handling, and controlled reactivity—directly address the primary drawbacks of their boronic acid predecessors. By understanding the nuanced mechanism of their hydrolytic activation and adhering to proper handling protocols, researchers can fully exploit the potential of these reagents to construct complex molecular architectures with greater efficiency, reliability, and safety. As the demand for robust synthetic methods in pharmaceutical and materials science continues to grow, the role of potassium aryltrifluoroborates is poised to expand even further.

References

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

-

Batey, R. A., Thadani, A. N., & Smil, D. V. (2000). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686.

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.

-

Saleh, N., et al. (2021). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Chemistry – A European Journal, 27(12), 3812–3816.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Saleh, N., et al. (2021). Relative species intensity and pH values for the hydrolysis of potassium p-tolyltrifluoroborate... ResearchGate.

-

Vedejs, E., & Cammers-Goodwin, A. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

-

BenchChem. (2025). Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling. BenchChem.

-

Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.

-

Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters.

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate.

-

Organic Chemistry Portal. (n.d.). Potassium aryltrifluoroborate synthesis. .

-

Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7857–7868.

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: Potassium allyltrifluoroborate. AK Scientific, Inc.

-

Request PDF. (2025). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. ResearchGate.

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate.

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET: Potassium Phenyltrifluoroborate. TCI Chemicals.

-

Sigma-Aldrich. (n.d.). Potassium Trifluoroborate Salts. Sigma-Aldrich.

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. PubMed.

-

LEAPCHEM. (2025). What are the safety precautions when handling borane? LEAPCHEM Blog.

-

Apollo Scientific. (2023). Safety Data Sheet: Potassium (3,4,5-trifluorophenyl)trifluoroborate. Apollo Scientific.

-

Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh.

-

Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. University of Michigan.

-

ESPI Metals. (n.d.). Safety Data Sheet: Boron. ESPI Metals.

-